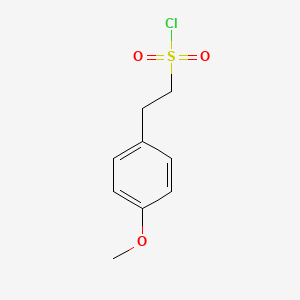![molecular formula C13H10F3NO B3371674 3-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 764704-38-3](/img/structure/B3371674.png)
3-[2-(Trifluoromethoxy)phenyl]aniline
Descripción general
Descripción
“3-[2-(Trifluoromethoxy)phenyl]aniline” is a chemical compound with the CAS Number: 764704-38-3 . It has a molecular weight of 253.22 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol has been reported . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 . The molecular structure analysis can be further explored in the referenced papers .Physical And Chemical Properties Analysis
The compound has a boiling point of 72-73 °C/8 mmHg and a density of 1.325 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Techniques
A significant application of trifluoromethoxylated aromatic compounds lies in their synthesis methodologies. Feng and Ngai (2016) described a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting their importance in pharmaceuticals, agrochemicals, and functional materials. This method addresses the challenge of facile synthesis of trifluoromethoxylated aromatic compounds, which are notable for their desired pharmacological and biological properties (Pengju Feng & Ming‐Yu Ngai, 2016).
Material Science and Electroactive Materials
In material science, Guo et al. (2007) demonstrated the synthesis of an electroactive organo-bridged silsesquioxane precursor incorporating the emeraldine form of amine-capped aniline trimer. This precursor was utilized to synthesize novel siliceous materials, showcasing the role of aniline derivatives in developing materials with enhanced electroactivity (Yi Guo et al., 2007).
Chemical Modifications and Functional Group Transformations
Leroux, Castagnetti, and Schlosser (2003) explored the hydrogen/lithium permutation (metalation) of trifluoromethoxy-substituted anilines for structural elaboration, demonstrating the versatility of these compounds in organic synthesis. This study shows the potential for selective functional group transformations in the presence of different N-protective groups (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).
Anticorrosive Materials
Another application includes the development of anticorrosive materials. Gu et al. (2015) synthesized a novel electroactive silsesquioxane precursor that exhibited remarkable enhancement in corrosion protection. This demonstrates the utility of aniline derivatives in creating materials with significant anticorrosive properties (Lin Gu et al., 2015).
Advanced Chemical Synthesis
Jakubczyk et al. (2022) presented a mechanochemical method for converting aromatic amines to aryl trifluoromethyl ethers, showcasing a demand for selective, general, and faster methods in organic synthesis and medicinal chemistry. This highlights the growing interest in the trifluoromethoxy group within these domains (M. Jakubczyk et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNVBGLFTZFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

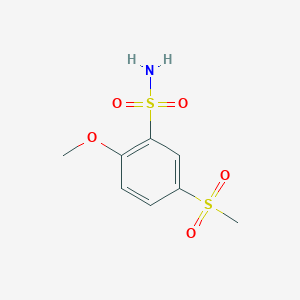
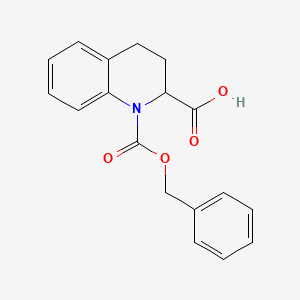

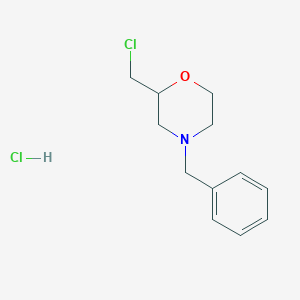


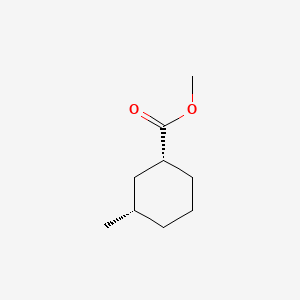
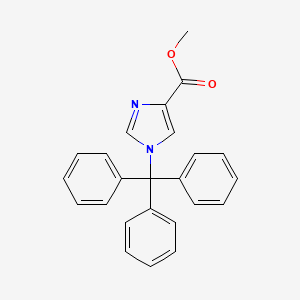


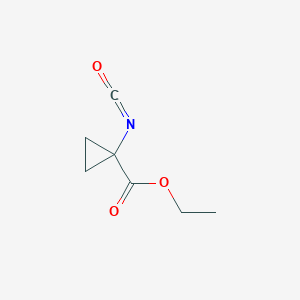
![Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-](/img/structure/B3371671.png)
